
1-Nitrosopyrrolidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosated derivative of pyrrolidine-3-carboxylic acid. It is a small organic molecule that contains a nitroso group (-NO) attached to the pyrrolidine ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosopyrrolidine-3-carboxylic acid can be synthesized via the nitrosation of pyrrolidine-3-carboxylic acid. The nitrosation process involves the addition of nitrous acid to the organic compound to form the nitrosated product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-Nitrosopyrrolidine-3-carboxylic acid has been used in various scientific research applications, including:
Mutagen and Carcinogen Studies: It is used as a tool to induce oxidative stress and apoptosis in cell lines, helping to investigate the mechanisms of DNA adduct formation and carcinogenesis.
Epigenetic Research: Researchers explore its potential to induce epigenetic changes and its implications in aging and age-related diseases.
Microbiome Studies: Investigating the effects of exposure on the microbiome.
Analytical Methods Development: Developing new methods for the detection and quantification of this compound in environmental samples.
Mechanism of Action
The mechanism by which 1-nitrosopyrrolidine-3-carboxylic acid exerts its effects involves the formation of DNA adducts and the induction of oxidative stress. This compound can induce apoptosis through the activation of caspase pathways, leading to cell death. The molecular targets and pathways involved include DNA, proteins involved in the cell cycle, and apoptotic pathways .
Comparison with Similar Compounds
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison: 1-Nitrosopyrrolidine-3-carboxylic acid is unique due to its specific structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. Compared to other nitrosamines, it has distinct applications in research related to oxidative stress, apoptosis, and epigenetic changes .
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1-nitrosopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9) |
InChI Key |
PAKHKEMCVJZFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



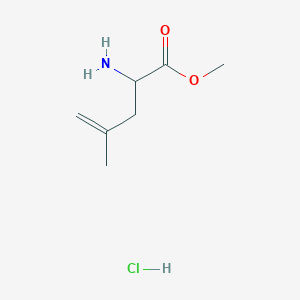
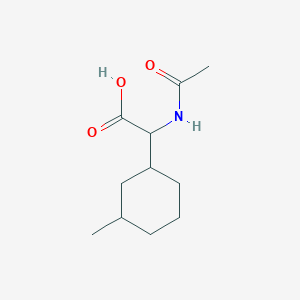
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)

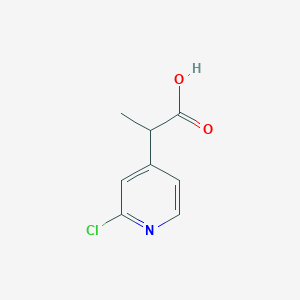
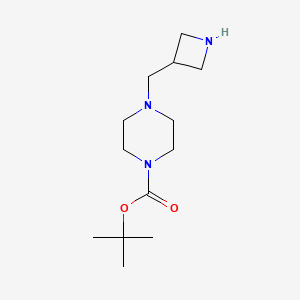

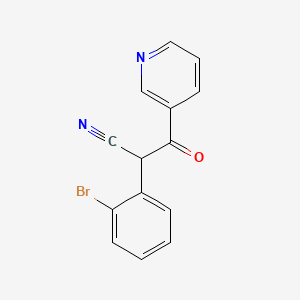

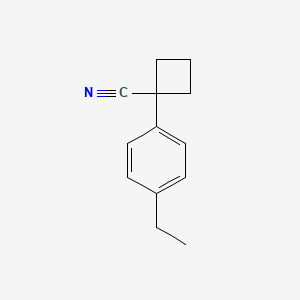
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)

